Product packaging for Tivozanib Hydrochloride(Cat. No.:CAS No. 682745-41-1)

Tivozanib Hydrochloride

Cat. No.: B1194695
CAS No.: 682745-41-1
M. Wt: 509.3 g/mol
InChI Key: RQXMKRRBJITKRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tivozanib Hydrochloride is a small molecule kinase inhibitor designed for anticancer research. It acts as a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFR), specifically targeting VEGFR-1, VEGFR-2, and VEGFR-3 at picomolar concentrations . Its high selectivity for the VEGF pathway makes it a valuable research tool for studying tumor angiogenesis, with a lower off-target effect profile compared to broader kinase inhibitors . The compound exerts its research effects by blocking the phosphorylation of these receptors, thereby inhibiting endothelial cell proliferation, tumor vascular permeability, and ultimately, tumor growth and progression . This compound has the chemical formula C22H19ClN4O5 and is known by the synonyms AV-951 and KRN-951 . In vitro, the compound exhibits high plasma protein binding (≥99%) and is primarily metabolized by the CYP3A4 enzyme . Its main excretion route is via the feces . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H22Cl2N4O6 B1194695 Tivozanib Hydrochloride CAS No. 682745-41-1

Properties

IUPAC Name

1-[2-chloro-4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-3-(5-methyl-1,2-oxazol-3-yl)urea;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O5.ClH.H2O/c1-12-8-21(27-32-12)26-22(28)25-16-5-4-13(9-15(16)23)31-18-6-7-24-17-11-20(30-3)19(29-2)10-14(17)18;;/h4-11H,1-3H3,(H2,25,26,27,28);1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQXMKRRBJITKRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)NC2=C(C=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)OC)Cl.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22Cl2N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

682745-41-1
Record name Tivozanib hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0682745411
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TIVOZANIB HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A9H4VK35Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular and Cellular Mechanisms of Action of Tivozanib Hydrochloride

Targeted Tyrosine Kinase Inhibition Profile

Tivozanib (B1683842) hydrochloride functions as a tyrosine kinase inhibitor, selectively targeting specific receptors crucial for tumor progression. Its inhibitory profile is characterized by high potency against vascular endothelial growth factor receptors. drugbank.comnih.gov

Inhibition of Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, and VEGFR-3)

Tivozanib is a potent inhibitor of all three VEGF receptors: VEGFR-1, VEGFR-2, and VEGFR-3. nih.gov By binding to the ATP-binding site of these receptors, tivozanib prevents their phosphorylation and subsequent activation. patsnap.com This action effectively blocks the signaling cascade initiated by VEGF ligands. patsnap.comgoogle.com The inhibition of these receptors is a key mechanism in halting the formation of new blood vessels that tumors need to grow and metastasize. drugbank.commedchemexpress.comaacrjournals.org

Preclinical studies have demonstrated that tivozanib potently inhibits the phosphorylation of VEGFR-1, VEGFR-2, and VEGFR-3. medchemexpress.com The inhibitory concentrations (IC50) highlight its high affinity for these receptors. aacrjournals.orgnih.govharvard.edu

ReceptorIC50 (nM)
VEGFR-10.21
VEGFR-20.16
VEGFR-30.24

This table presents the half-maximal inhibitory concentration (IC50) values of tivozanib for the three vascular endothelial growth factor receptors, indicating its high potency. aacrjournals.orgnih.govharvard.edu

Inhibition of Other Relevant Kinases (e.g., c-KIT, Platelet-Derived Growth Factor Receptor Beta)

While highly selective for VEGFRs, tivozanib also demonstrates inhibitory activity against other tyrosine kinases at clinically relevant concentrations, including the stem cell factor receptor (c-KIT) and platelet-derived growth factor receptor beta (PDGFR-β). drugbank.comoncologynewscentral.comnih.gov The inhibition of these kinases is less potent compared to its effect on VEGFRs. patsnap.comnih.gov For instance, the concentration required to inhibit c-KIT is approximately 8-fold higher than that needed for VEGFR inhibition. nih.gov

KinaseIC50 (nM)
c-KIT1.63
PDGFR-β1.72

This table shows the half-maximal inhibitory concentration (IC50) values of tivozanib for c-KIT and PDGFR-β. harvard.educaymanchem.com

Downstream Signaling Pathway Modulation

The inhibition of VEGFRs and other kinases by tivozanib leads to a cascade of effects on downstream signaling pathways, ultimately impacting critical cellular processes involved in cancer progression.

Impact on Phosphorylation Events

By blocking the primary phosphorylation of VEGFRs, tivozanib prevents the activation of numerous downstream signaling molecules. patsnap.com This includes the inhibition of VEGF-stimulated phosphorylation of MAPKs, such as ERK1 and ERK2, in endothelial cells. medchemexpress.com Studies have shown that tivozanib can attenuate the phosphorylation of AKT, ERK1/2, and NF-κB pathways in certain cancer cell lines. nih.gov In some instances, a compensatory activation of p-ERK1/2 has been observed, suggesting complex cellular responses to VEGFR blockade. nih.gov

Interference with Angiogenesis Pathways

The primary consequence of tivozanib's mechanism of action is the potent inhibition of angiogenesis, the formation of new blood vessels. medchemexpress.comoncologynewscentral.com By blocking VEGFR signaling, tivozanib disrupts endothelial cell proliferation, migration, and survival, which are all essential steps in the angiogenic process. nih.govpatsnap.com Preclinical studies in animal models have demonstrated that tivozanib effectively decreases microvessel density within tumor xenografts. caymanchem.comtandfonline.com This anti-angiogenic effect "starves" the tumor of the necessary nutrients and oxygen, thereby inhibiting its growth. patsnap.com

Modulation of Vascular Permeability

In addition to inhibiting the formation of new blood vessels, tivozanib also modulates the permeability of existing tumor vasculature. drugbank.comtandfonline.com Tumor blood vessels are often leaky, contributing to a high interstitial fluid pressure that can hinder the delivery of other therapeutic agents. Tivozanib has been shown to reversibly suppress vascular permeability in tumor-bearing animal models. medchemexpress.com This normalization of the tumor vasculature can lead to a decrease in tumor-associated edema and may improve the efficacy of concomitant therapies.

Cellular Biological Responses to Tivozanib Hydrochloride

This compound, a potent and selective inhibitor of vascular endothelial growth factor (VEGF) receptors, elicits a range of significant biological responses at the cellular level. europa.eunih.gov These effects are fundamental to its anti-tumor activity and involve the modulation of key cellular processes that govern cancer cell growth, survival, and dissemination. drugbank.com Research across various cancer cell types, including ovarian, glioblastoma, and oral squamous cell carcinoma, has elucidated the specific impacts of tivozanib on cell viability, programmed cell death, cell cycle regulation, and survival under anchorage-deprived conditions. nih.govresearchgate.netnih.gov

Effects on Cell Proliferation and Viability

This compound demonstrates significant inhibitory effects on the proliferation and viability of various cancer cell lines. This anti-proliferative action is a cornerstone of its mechanism. In studies involving therapy-resistant epithelial ovarian cancer (EOC) cells, treatment with tivozanib resulted in a marked reduction in cell proliferation as measured by MTT assays. nih.gov Similarly, in human glioblastoma (GBM) cells, tivozanib treatment led to a decrease in cell viability. researchgate.net

Investigations into oral squamous cell carcinoma (OSCC) have further detailed these effects. In Ca9-22 and CAL-27 OSCC cell lines, tivozanib induced a gradual, dose-dependent decrease in cell viability. nih.gov This effect became apparent at a concentration of 10 µM and demonstrated that tivozanib effectively curtails the viability and proliferation rates in these cells. nih.gov The inhibition of VEGF signaling by tivozanib is a key driver of these anti-proliferative and anti-viability effects. nih.gov

Table 1: Effect of Tivozanib on Cancer Cell Proliferation and Viability

Cell Line Type Finding Source
Therapy-Resistant Epithelial Ovarian Cancer (EOC) Reduced cell proliferation. nih.gov
Human Glioblastoma (GBM) Inhibited cell proliferation and decreased cell viability. researchgate.net
Oral Squamous Cell Carcinoma (OSCC) Showed a dose-dependent reduction in cell viability and proliferation. nih.gov

Induction of Apoptosis

Studies on oral squamous cell carcinoma (OSCC) have provided deeper insight into the specific apoptotic pathway activated by tivozanib. In OSCC cell lines, tivozanib was found to induce apoptosis through the intrinsic, or mitochondrial, pathway. nih.govnih.gov This was accompanied by the suppression of the anti-apoptotic protein Bcl-2. nih.govresearchgate.net The reduction of Bcl-2 levels diminishes the cell's protection against apoptosis, thereby facilitating cell death. This targeted induction of apoptosis underscores a critical facet of tivozanib's cellular mechanism of action. nih.govebi.ac.uk The inhibition of VEGF signaling by tivozanib may also contribute to the induction of endothelial cell apoptosis within the tumor microenvironment. nih.gov

Influence on Cell Cycle Progression

This compound exerts a significant influence on the cell cycle, a tightly regulated process that governs cell division. A primary effect observed across multiple cancer cell types is the induction of cell cycle arrest, which prevents cancer cells from completing the division process and proliferating. nih.govresearchgate.net

Specifically, tivozanib has been shown to cause an arrest in the G2/M phase of the cell cycle. nih.govresearchgate.net In therapy-resistant ovarian cancer cells (OVCAR3, A2780CP, and SKOV3), tivozanib treatment increased the percentage of cells in the G2/M phase while decreasing the G1/S fraction. nih.gov A similar G2/M arrest was observed in human glioblastoma cells following tivozanib exposure. researchgate.net This arrest is mediated by the suppression of key regulatory proteins, including Aurora kinase A, Aurora kinase B, cyclin B1, and CDC25C. researchgate.net Research in OSCC cell lines further corroborates these findings, showing a significant increase in the proportion of cells in the G2 phase after treatment with tivozanib. nih.gov For instance, in Ca9-22 cells, the percentage of cells in the G2 phase increased from 18.9% to 67.19% following treatment. nih.gov

Table 2: Influence of Tivozanib on Cell Cycle Progression in Cancer Cells

Cell Line Type Effect on Cell Cycle Key Protein Modulations Source
Therapy-Resistant Ovarian Cancer Induces G2/M arrest; decreases G1/S fraction. Not specified nih.gov
Human Glioblastoma (GBM) Induces G2/M arrest. Suppression of Aurora kinase A, Aurora kinase B, p-PLK1, cyclin B1, CDC25C. researchgate.net
Oral Squamous Cell Carcinoma (OSCC) Arrests the cell cycle in the G2 phase. Not specified nih.gov

Alteration of Clonogenic Potential

The clonogenic potential, which is the ability of a single cancer cell to undergo division and form a colony or tumor, is a critical factor in cancer progression and recurrence. This compound has been demonstrated to effectively diminish this potential.

In studies using therapy-resistant epithelial ovarian cancer cells, tivozanib significantly reduced their clonogenic growth. nih.govresearchgate.net This indicates that the compound not only affects the bulk tumor cell population but also impairs the ability of individual cells to propagate. Likewise, research on human glioblastoma cells has shown that tivozanib inhibits clonal proliferation, further highlighting its comprehensive anti-tumor effects at the single-cell level. researchgate.net This reduction in clonogenic potential is a key cellular response that contributes to the therapeutic efficacy of tivozanib.

Impact on Anoikis Resistance

Anoikis is a form of programmed cell death that occurs when anchorage-dependent cells detach from the surrounding extracellular matrix. Cancer cells often develop resistance to anoikis, a trait that is essential for their survival during metastatic dissemination. Tivozanib has been shown to counteract this survival mechanism.

Treatment with tivozanib inhibits anoikis resistance in both therapy-resistant epithelial ovarian cancer cells and human glioblastoma cells. nih.govresearchgate.net By sensitizing detached cancer cells to this form of apoptosis, tivozanib can potentially inhibit a crucial step in the metastatic cascade. The mechanism for this effect involves the downregulation of anoikis resistance markers such as BCL2. nih.govresearchgate.net This impact on anoikis resistance represents another important cellular mechanism through which tivozanib exerts its anti-cancer effects. nih.govresearchgate.net

Preclinical Pharmacological Investigations of Tivozanib Hydrochloride

In Vitro Pharmacological Characterization

The in vitro assessment of tivozanib (B1683842) hydrochloride has been crucial in elucidating its mechanism of action and inhibitory potency against key molecular targets involved in angiogenesis and tumor progression.

Enzyme Inhibition Assays (IC50 determination)

Cell-free kinase assays have been instrumental in quantifying the inhibitory activity of tivozanib hydrochloride against a panel of receptor tyrosine kinases. These assays measure the concentration of the compound required to inhibit 50% of the enzymatic activity (IC50) of the target kinase.

This compound has demonstrated high potency and selectivity for VEGFRs. nih.gov Specifically, it inhibits VEGFR-1, VEGFR-2, and VEGFR-3 with IC50 values of 30 nM, 6.5 nM, and 15 nM, respectively. medchemexpress.comnih.gov Further studies have reported IC50 values for the inhibition of VEGFR-1, -2, and -3 phosphorylation at 0.21 nM, 0.16 nM, and 0.24 nM, respectively. fda.govnih.gov

In comparison to its potent activity against VEGFRs, this compound shows less inhibitory effect on other kinases such as c-Kit and platelet-derived growth factor receptor-β (PDGFR-β), with IC50 values of 1.63 nM and 1.72 nM for the inhibition of ligand-induced phosphorylation, respectively. fda.govresearchgate.net The inhibitory concentration for c-Kit in a cell-free assay was reported to be 78 nM. nih.gov

Table 1: IC50 Values of this compound Against Various Kinases

Kinase IC50 (nM) Assay Type
VEGFR-1 30 medchemexpress.comnih.gov Cell-free
VEGFR-2 6.5 medchemexpress.comnih.gov Cell-free
VEGFR-3 15 medchemexpress.comnih.gov Cell-free
VEGFR-1 (phosphorylation) 0.21 fda.govnih.gov Cellular
VEGFR-2 (phosphorylation) 0.16 fda.govnih.gov Cellular
VEGFR-3 (phosphorylation) 0.24 fda.govnih.gov Cellular
c-Kit 78 nih.gov Cell-free
PDGFR-β 49 nih.gov Cell-free
c-Kit (phosphorylation) 1.63 fda.govresearchgate.net Cellular
PDGFR-β (phosphorylation) 1.72 fda.govresearchgate.net Cellular

Cell-Based Functional Assays

Cell-based assays have provided further insight into the biological effects of this compound. In cultured human umbilical vein endothelial cells (HUVECs), this compound has been shown to inhibit VEGF-induced proliferation and migration in a dose-dependent manner. medchemexpress.com The IC50 for the inhibition of VEGF-induced HUVEC proliferation is 0.67 nM. medchemexpress.com

Furthermore, this compound selectively inhibits the VEGF-stimulated phosphorylation of downstream signaling molecules, including the mitogen-activated protein kinases (MAPKs) ERK1 and ERK2, in endothelial cells with IC50 values of 0.13 nM and 0.18 nM, respectively. medchemexpress.com These findings demonstrate the compound's ability to block the intracellular signaling cascades initiated by VEGF binding to its receptors.

In Vivo Efficacy Studies in Animal Models

The anti-tumor activity of this compound has been evaluated in various preclinical animal models, providing evidence of its efficacy in a more complex biological system.

Xenograft Models (e.g., athymic rats, mice)

This compound has demonstrated significant anti-tumor activity in numerous xenograft models, where human tumor cells are implanted into immunocompromised rodents such as athymic rats and mice. researchgate.netoup.comfda.gov These models have included a wide range of human tumor types, including breast, colon, hepatic, lung, ovarian, pancreatic, and prostate cancers, as well as renal cell carcinoma. medchemexpress.comresearchgate.netoup.com

Specifically, studies in athymic mice and rats with tumor xenografts have shown that this compound can inhibit angiogenesis, reduce vascular permeability, and suppress tumor growth. oup.comfda.gov For instance, in athymic rats bearing Calu-6 tumor xenografts, this compound reversibly suppressed vascular permeability and angiogenesis. medchemexpress.cominvivochem.cn

Orthotopic Tumor Models

In addition to subcutaneous xenograft models, the efficacy of this compound has been assessed in orthotopic tumor models, where tumor cells are implanted into the corresponding organ of origin, providing a more clinically relevant microenvironment. For example, in a rat colon cancer RCN-9 syngeneic model with peritoneal dissemination, tivozanib demonstrated anti-tumor and anti-angiogenic effects. nih.govmdpi.com

Impact on Tumor Growth Inhibition

Across various preclinical models, oral administration of this compound has resulted in significant tumor growth inhibition. medchemexpress.comresearchgate.netoup.com In athymic mice, treatment has shown efficacy against breast, colon, hepatic, lung, ovarian, pancreatic, and prostate cancer xenografts. medchemexpress.com Studies have reported almost complete inhibition of tumor xenograft growth in athymic rats. selleckchem.com

The anti-tumor effects are associated with the inhibition of angiogenesis and a reduction in microvessel density within the tumors. mdpi.comselleckchem.com Dynamic contrast-enhanced magnetic resonance imaging has confirmed a reduction in tumor vascular hyper-permeability, which correlates with the anti-tumor activity of tivozanib. mdpi.com

Anti-Angiogenic Effects in Tumor Microenvironment

This compound is a potent and selective inhibitor of vascular endothelial growth factor (VEGF) receptors, which are crucial mediators of angiogenesis, the formation of new blood vessels. nih.gov This process is a hallmark of cancer, as solid tumors require a dedicated blood supply for growth and metastasis. mdpi.com Tivozanib's primary mechanism of action involves binding to and inhibiting the tyrosine kinase activity of all three VEGF receptors (VEGFR-1, VEGFR-2, and VEGFR-3). nih.govnih.govdrugbank.com This blockade prevents the downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival, thereby exerting a strong anti-angiogenic effect within the tumor microenvironment. nih.govmdpi.comclinicaltrials.gov

The inhibitory activity of tivozanib against VEGF receptors has been quantified in cell-free kinase assays, demonstrating high potency, particularly for VEGFR-2, which is considered a key target in tumor angiogenesis. nih.govtandfonline.com In vitro studies have confirmed that tivozanib effectively blocks VEGF-dependent activation of mitogen-activated protein kinases (MAPKs) like ERK1 and ERK2, and inhibits the proliferation and migration of human umbilical vein endothelial cells (HUVECs) at nanomolar concentrations. medchemexpress.com

Preclinical studies in various animal models have consistently demonstrated the anti-angiogenic and anti-tumor efficacy of tivozanib. nih.gov It has shown significant activity in a wide range of human tumor xenograft models, including renal cell carcinoma, colorectal, lung, breast, pancreas, and prostate cancers. nih.govtandfonline.comnih.gov In a rat model of colon cancer with peritoneal dissemination, tivozanib treatment led to reduced tumor angiogenesis and ascites formation, which contributed to prolonged survival. nih.govtandfonline.com Similarly, in chimeric mouse models of HER2-driven breast cancer and KRAS- or EGFR-driven lung cancer, tivozanib conferred a significant survival benefit, although it did not completely eradicate all tumor cells. aveooncology.comaacrjournals.org These findings underscore the compound's potent anti-angiogenic effects across different tumor types. aveooncology.com

Inhibitory Activity of Tivozanib Against VEGF Receptors
Target ReceptorIC₅₀ (nM)Reference
VEGFR-130 medchemexpress.comselleckchem.com
VEGFR-26.5 medchemexpress.comselleckchem.com
VEGFR-315 medchemexpress.comselleckchem.com

Modulation of Microvessel Density

A direct consequence of tivozanib's anti-angiogenic activity is the modulation of the tumor's vascular network, specifically a reduction in microvessel density (MVD). High MVD is often correlated with tumor aggressiveness and poor prognosis. nih.gov Preclinical investigations have provided clear evidence of tivozanib's ability to decrease MVD within tumor tissues.

In studies involving athymic rats with tumor xenografts, oral administration of tivozanib resulted in a discernible decrease in microvessel density. nih.govtandfonline.comki.se This effect is directly linked to the inhibition of VEGFR-2 phosphorylation in the tumor endothelium. nih.govtandfonline.comselleckchem.com By suppressing the activation of this key receptor, tivozanib effectively halts the stimulus for new vessel growth, leading to a less vascularized tumor microenvironment. nih.govki.se In vivo studies demonstrated that tivozanib suppresses VEGFR2 phosphorylation levels in tumor xenografts, with notable effects observed at a concentration of 1 mg/kg. selleckchem.com

Reduction of Vascular Permeability

In addition to inhibiting the formation of new blood vessels, tivozanib also impacts the function of existing tumor vasculature by reducing vascular permeability. drugbank.comnih.govresearchgate.netfotivda.com Tumor blood vessels are often abnormal and leaky, a characteristic promoted by high levels of VEGF. This hyper-permeability contributes to the formation of ascites and creates high interstitial fluid pressure within the tumor, which can impede the delivery of other therapeutic agents. nih.gov

Tivozanib has been shown to effectively inhibit angiogenesis and vascular permeability in tumor xenograft models in both mice and rats. drugbank.comresearchgate.netfotivda.comresearchgate.net Studies in Calu-6 tumor-bearing rats demonstrated that tivozanib reversibly suppresses vascular permeability. medchemexpress.com This effect is a direct result of blocking the VEGF signaling pathway, which is a primary regulator of vascular permeability. clinicaltrials.gov By inhibiting VEGFR activation, tivozanib helps to "normalize" the tumor vasculature, making it less leaky. nih.gov

The reduction in vascular permeability has been visualized and quantified using advanced imaging techniques. Dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) in preclinical tumor models revealed a significant reduction in tumor vascular hyper-permeability following tivozanib treatment, which was associated with the drug's anti-tumor activity. ki.se This normalization of the vascular barrier is a critical component of tivozanib's mechanism of action, contributing to the inhibition of tumor growth and spread. nih.govtandfonline.com

Preclinical Pharmacokinetic and Pharmacodynamic Characterization of Tivozanib Hydrochloride

Absorption and Distribution in Animal Models

Oral Bioavailability Research

Studies in animal models, such as mice and rats, have demonstrated the oral bioavailability of tivozanib (B1683842). Following oral administration in mice, tivozanib showed rapid absorption. The plasma concentration-time curves in mice exhibited secondary peaks, which suggests the potential for enterohepatic recirculation. In a study with rats, a single oral dose of 1 mg/kg was administered to assess its pharmacokinetic profile. researchgate.net

A study in healthy human volunteers receiving a single oral dose of tivozanib showed that maximum plasma concentrations were reached between 2 and 24 hours. wikipedia.org The presence of food was found to lower the maximum concentration (Cmax) by approximately 23%, but it did not significantly impact the total exposure as measured by the area under the curve (AUC). nih.govresearchgate.net This suggests that tivozanib can be administered with or without food. nih.gov

Protein Binding Characteristics (e.g., albumin)

In vitro studies have shown that tivozanib is extensively bound to plasma proteins, with a binding rate of over 99%. wikipedia.orgeverestpharmabd.comdrugs.com The primary binding protein is albumin. wikipedia.orgeverestpharmabd.comdrugs.com This high degree of protein binding is independent of the drug concentration. everestpharmabd.comdrugs.com The mean blood-to-plasma concentration ratios in healthy subjects ranged from 0.495 to 0.615. everestpharmabd.comdrugs.com

Tissue Distribution Studies

Preclinical studies in rats and monkeys have investigated the tissue distribution of tivozanib. Following administration, the majority of the compound is excreted in the feces in both species, with biliary excretion identified as a pathway in rats. fda.gov In mice, the brain-to-plasma ratio for tivozanib was found to be approximately 14%. The apparent volume of distribution (V/F) of tivozanib is 123 L. everestpharmabd.comdrugbank.com

Metabolism and Excretion Pathways in Preclinical Systems

Enzymatic Metabolism (e.g., CYP3A4, CYP1A1, UGT involvement)

The metabolism of tivozanib is primarily mediated by the cytochrome P450 enzyme CYP3A4. wikipedia.orgeverestpharmabd.comdrugbank.com In vitro studies have also indicated that CYP1A1 and several UGT (Uridine Diphosphate Glucuronosyltransferase) enzymes are capable of metabolizing the drug. wikipedia.orgeuropa.eu However, unchanged tivozanib is the main component found circulating in the serum, accounting for over 90% of the drug. wikipedia.orgeverestpharmabd.com While CYP1A1 is expressed in extrahepatic tissues, it is not thought to play a major role in the hepatic metabolism of tivozanib. europa.eu In vitro studies have shown that tivozanib does not inhibit a range of CYP enzymes, including CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, or CYP3A4, at clinically relevant concentrations. everestpharmabd.com Similarly, it does not inhibit UGT enzymes at these concentrations. fda.gov

Metabolite Identification and Profiling

Following administration, the majority of tivozanib is excreted unchanged. wikipedia.org The metabolites that are formed result from processes such as demethylation, hydroxylation, and N-oxidation, as well as the formation of glucuronides. wikipedia.org In a study with a radiolabeled dose of tivozanib, 79% of the administered dose was recovered in the feces, with 26% of that being the unchanged parent compound. everestpharmabd.com In the urine, 12% of the dose was recovered, exclusively as metabolites. everestpharmabd.com

Interactive Data Table: Preclinical Pharmacokinetic Parameters of Tivozanib

ParameterValueSpeciesSource(s)
Oral Bioavailability Rapid absorption, secondary peaks suggesting enterohepatic recirculationMice
Protein Binding >99% (primarily to albumin)In vitro wikipedia.orgeverestpharmabd.comdrugs.com
Apparent Volume of Distribution (V/F) 123 LHuman everestpharmabd.comdrugbank.com
Primary Metabolizing Enzyme CYP3A4Human wikipedia.orgeverestpharmabd.comdrugbank.com
Major Circulating Form Unchanged tivozanib (>90%)Human wikipedia.orgeverestpharmabd.com
Primary Route of Excretion FecesRat, Monkey, Human everestpharmabd.comfda.gov

Excretion Routes

The primary route of elimination for tivozanib is through the feces. drugbank.com Following oral administration of radiolabeled tivozanib, a significant portion of the dose is recovered in the feces, with a smaller amount excreted in the urine. drugbank.comnih.gov

In a mass balance study involving healthy male participants who received a single oral dose of [14C]-tivozanib, approximately 79% of the administered radioactivity was recovered in the feces. nih.govresearchgate.net Of this, 26% was identified as unchanged tivozanib. drugbank.com In contrast, about 12% of the dose was found in the urine, exclusively as metabolites, with no unchanged tivozanib detected. drugbank.comnih.goveuropa.eu This indicates that renal excretion is not a significant pathway for the elimination of the parent drug. europa.eu The total recovery of radioactivity from both feces and urine was approximately 91%. nih.govresearchgate.net

The metabolism of tivozanib is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. drugbank.com However, despite undergoing metabolism, the majority of the circulating drug in the bloodstream remains as the unchanged parent compound. drugbank.comwikipedia.org

Excretion of Tivozanib in Humans
Excretion RoutePercentage of Administered DoseForm
Feces~79%Unchanged drug and metabolites
Urine~12%Metabolites only

Pharmacodynamic Markers in Preclinical Studies

Pharmacodynamic studies are crucial for understanding the biological effects of a drug on the body. For tivozanib, these studies have focused on markers that reflect its inhibitory action on the VEGF signaling pathway.

A key pharmacodynamic marker for tivozanib is the level of soluble VEGF receptor-2 (sVEGFR2) in the serum. nih.govresearchgate.netpathbank.org Preclinical and clinical studies have consistently shown that administration of tivozanib leads to a decrease in sVEGFR2 levels. aacrjournals.orgresearchgate.netpathbank.org This reduction is considered a direct indicator of the drug's engagement with and inhibition of the VEGFR-2 target. researchgate.net The decrease in sVEGFR2 becomes more pronounced with continued exposure to tivozanib, suggesting a dose- and time-dependent effect. aacrjournals.orgresearchgate.net

In addition to the decrease in sVEGFR2, an increase in circulating VEGF-A levels has also been observed following tivozanib administration. aacrjournals.orgresearchgate.net This is thought to be a compensatory response to the blockade of VEGF receptors. The simultaneous modulation of both sVEGFR2 and VEGF-A provides a dynamic picture of the biological activity of tivozanib. aacrjournals.org

The exposure to tivozanib has been correlated with various biological responses, providing evidence of its anti-angiogenic and antitumor activity. In preclinical xenograft models of various cancers, including breast, colon, and renal cell carcinoma, tivozanib has demonstrated significant antitumor effects. aacrjournals.org

Furthermore, studies have aimed to correlate drug exposure with changes in biomarker levels and clinical outcomes. clinicaltrials.gov For instance, dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) has been used to show a reduction in tumor perfusion following tivozanib treatment, indicating a direct impact on tumor vasculature. researchgate.net

Investigations into Mechanisms of Resistance to Tivozanib Hydrochloride

Role of Tumor Microenvironment Components in Resistance (e.g., myeloid cells)

The tumor microenvironment (TME) plays a critical role in mediating resistance to anti-angiogenic therapies. Research has specifically implicated tumor-infiltrating myeloid cells as key contributors to tivozanib (B1683842) resistance. aveooncology.com

In the preclinical mouse tumor model, immunohistochemistry (IHC) analysis identified a strong correlation between the density of infiltrating myeloid cells within the tumor and resistance to tivozanib. aveooncology.com This finding was significant as it pointed towards a specific cellular component of the TME driving the resistance phenotype. aveooncology.com This myeloid-driven resistance mechanism was not only observed in the mouse models but was also validated through retrospective analysis of tumor samples from a Phase II clinical trial in human renal cell carcinoma (RCC). aveooncology.comnih.gov In 21 patient samples, a significant correlation was found between the percentage of myeloid cell composition in the tumors and the clinical response to tivozanib. aveooncology.comnih.gov

Myeloid cells can promote tumor angiogenesis and resistance through various mechanisms, including the secretion of pro-angiogenic factors. The VEGF pathway itself can modulate the immune response by hindering dendritic cell differentiation and promoting the secretion of immunosuppressive cytokines. nih.gov Therefore, the presence of a myeloid cell population that fosters a pro-angiogenic and immunosuppressive microenvironment can counteract the therapeutic effects of tivozanib. aveooncology.comclinicaltrials.gov

Transcriptomic and Proteomic Signatures Associated with Resistance

To better understand and predict resistance, researchers have analyzed gene and protein expression patterns in tumors. Bioinformatics analysis of RNA microarray data from pretreatment tumors in the Her2-driven breast cancer model identified a set of 200 genes significantly associated with resistance to tivozanib. aveooncology.com

Using a novel, coherence-based bioinformatics approach that integrated multiple human tumor datasets, this initial list was refined into a more robust 42-gene resistance signature. aveooncology.comnih.gov This signature was found to represent components of hematopoietic gene expression. aveooncology.com Crucially, the expression of this 42-gene signature correlated strongly with both the presence of infiltrating myeloid cells and resistance to tivozanib in preclinical models. aveooncology.com This signature was also found to be present in a significant subset of various human tumors, suggesting its broad relevance. aveooncology.comdovepress.com

While transcriptomic data has been pivotal, proteomic analyses are also crucial for identifying resistance markers. embopress.org Integrated analyses combining proteomic and transcriptomic data from cancer cell lines and patient tumors help define molecular subtypes and predict drug sensitivity. embopress.orgresearchgate.net For instance, such approaches have been used to identify MERTK as a predictive marker for resistance to MEK1/2 inhibitors in colorectal cancer. embopress.org While a specific proteomic signature for tivozanib resistance is still an area of active investigation, the 42-gene transcriptomic signature provides a strong foundation for identifying protein-level biomarkers. aveooncology.comdovepress.com

Signature TypeDescriptionCorrelation with ResistanceReference
Transcriptomic A 200-gene expression signature identified from preclinical tumor models.Significantly associated with resistance to tivozanib. aveooncology.com
Transcriptomic A refined 42-gene signature representing hematopoietic gene expression.Correlated with the percentage of infiltrating myeloid cells and resistance in both preclinical models and human RCC samples. aveooncology.comnih.govdovepress.com

Molecular Pathways Underlying Acquired Resistance

Acquired resistance to VEGF receptor inhibitors like tivozanib often involves the activation of alternative signaling pathways that bypass the drug's mechanism of action. This process, known as "reactive resistance," allows tumors to restore angiogenesis and continue to grow despite maximal inhibition of the VEGF/VEGFR pathway. nih.gov

Several molecular pathways have been implicated in this escape mechanism:

Alternative Pro-angiogenic Factors: Tumors can upregulate other pro-angiogenic factors to compensate for VEGFR blockade. In preclinical models, increased levels of Interleukin-8 (IL-8) were associated with escape from anti-angiogenic agents. nih.govuq.edu.au Neutralizing IL-8 was shown to re-sensitize tumors to sunitinib, a similar tyrosine kinase inhibitor. nih.gov Other factors like placental growth factor (PIGF) and pathways involving fibroblast growth factor (FGF) and hepatocyte growth factor (HGF) have also been associated with the emergence of resistance. nih.govuq.edu.au

Angiopoietin Pathway: The angiopoietin-Tie2 signaling axis is another critical pathway in angiogenesis that can be activated to mediate resistance to VEGFR inhibitors.

Epithelial-to-Mesenchymal Transition (EMT): This process can contribute to drug resistance, although its specific role in tivozanib resistance is still being explored. uq.edu.au

Reversible Drug Tolerance: Cancer cells can enter a reversible, drug-tolerant state characterized by slow cycling and altered cellular plasticity. researchgate.net This allows a subpopulation of cells to survive initial therapy and later acquire permanent resistance mechanisms that drive relapse. researchgate.net

Combining tivozanib with inhibitors of other pathways is a strategy being explored to prevent or overcome resistance. For example, the synergistic anti-tumor effect of blocking both the VEGF and mTOR signaling pathways simultaneously may help prevent the development of treatment resistance. researchgate.net Similarly, in epithelial ovarian cancer, combining tivozanib with EGFR-targeted therapies like erlotinib (B232) showed synergistic effects, suggesting that VEGFR blockade can circumvent resistance to anti-EGFR treatments. nih.gov

Combination Research Strategies for Tivozanib Hydrochloride

Preclinical Studies with Cytotoxic Agents (e.g., paclitaxel, capecitabine, 5-FU, docetaxel)

Preclinical evaluations have explored the combination of tivozanib (B1683842) with various cytotoxic chemotherapies to enhance therapeutic outcomes. nih.gov

Preclinical models of pancreatic ductal adenocarcinoma (PDAC) have also shown a synergistic effect when combining ficlatuzumab (a different targeted agent) with gemcitabine (B846) and nab-paclitaxel, providing a rationale for similar combination strategies. aveooncology.comfirstwordpharma.com While direct preclinical data on tivozanib with docetaxel (B913) was not extensively detailed in the provided results, the general principle of combining anti-angiogenic agents like tivozanib with taxanes is a common strategy in cancer research.

Cytotoxic AgentTumor ModelObserved Synergistic EffectReference
CapecitabineMurine Breast TumorTumor regression and massive necrosis. aacrjournals.org aacrjournals.org
5-FU (as part of FOLFOX6)Metastatic Colorectal CancerComparable efficacy to bevacizumab combinations. nih.gov nih.gov
Paclitaxel-Phase 1b trials have shown tivozanib is combinable with paclitaxel. aacrjournals.org aacrjournals.org

The enhanced efficacy observed when combining tivozanib with cytotoxic agents is attributed to complementary mechanisms of action. Tivozanib, by inhibiting VEGF receptors, normalizes tumor vasculature, which can improve the delivery and efficacy of concurrently administered chemotherapy. nih.gov In the combination of tivozanib and capecitabine, the synergistic effect was accompanied by massive necrosis within the tumor, suggesting that the anti-angiogenic effect of tivozanib potentiated the cytotoxic cell death induced by capecitabine. aacrjournals.org

The anti-angiogenic activity of tivozanib leads to a decrease in tumor vascularization and blood flow, which in turn can create a more hypoxic tumor microenvironment. frontiersin.org This altered environment can render cancer cells more susceptible to the effects of certain chemotherapeutic agents.

Preclinical Studies with Other Targeted Agents

Research has also focused on combining tivozanib with other targeted therapies to overcome resistance and achieve greater tumor control. nih.govfrontiersin.org

Preclinical data supports the combination of VEGF inhibitors like tivozanib with mammalian target of rapamycin (B549165) (mTOR) inhibitors. aacrjournals.org This combination is based on the rationale that blocking both the VEGF and mTOR signaling pathways can provide synergistic antitumor efficacy and potentially prevent treatment resistance. researchgate.netresearchgate.net

In a murine breast tumor model, the combination of tivozanib with sirolimus (an mTOR inhibitor) led to rapid and near-complete tumor reduction in tumors where sirolimus alone only blocked progression without inducing significant cell death. aacrjournals.org Notably, drug resistance that emerged with single-agent therapy was not observed in the combination group. aacrjournals.org Further preclinical studies in mice with human renal cell carcinoma xenografts showed that the combination of tivozanib and rapamycin (another mTOR inhibitor) inhibited tumor cell proliferation and decreased viable tumor areas. fda.gov These findings provided a strong basis for clinical trials investigating tivozanib with mTOR inhibitors like temsirolimus (B1684623) and everolimus. aacrjournals.orgtandfonline.comsemanticscholar.org

mTOR InhibitorTumor ModelObserved EffectReference
SirolimusMurine Breast TumorRapid and near-complete tumor reduction; overcame single-agent resistance. aacrjournals.org aacrjournals.org
RapamycinHuman Renal Cell Carcinoma Xenograft (mice)Inhibition of tumor cell proliferation and decrease in viable tumor area. fda.gov fda.gov
Temsirolimus-Preclinical data supported clinical trials of the combination. aacrjournals.org aacrjournals.org

Preclinical investigations have also explored combining tivozanib with other tyrosine kinase inhibitors (TKIs) to achieve broader pathway inhibition. In a lung tumor model with an acquired EGFR TKI resistance mutation, tivozanib alone showed some antitumor activity but did not halt tumor progression. aacrjournals.org However, when combined with erlotinib (B232), an EGFR TKI, rapid tumor regression was observed. aacrjournals.org This suggests that the anti-angiogenic effects of tivozanib can complement the activity of TKIs targeting other critical cancer pathways.

The combination of tivozanib with gefitinib (B1684475), another EGFR inhibitor, was found to synergistically increase sensitivity to gefitinib in preclinical glioma models. researchgate.net These findings highlight the potential of tivozanib to be used in combination with other TKIs to overcome resistance and enhance therapeutic outcomes.

Investigation of Drug-Drug Interactions in Preclinical Models (e.g., dexamethasone)

Preclinical in vitro studies have been conducted to assess the potential for drug-drug interactions with tivozanib. One such study investigated the effect of dexamethasone (B1670325) on tivozanib metabolism in rat liver microsomes. The results indicated that dexamethasone enhanced the intrinsic clearance of tivozanib by 60%, suggesting a potential for a drug-drug interaction at the metabolic level. researchgate.netebi.ac.uk This is significant as dexamethasone is a substrate of CYP3A4, and while tivozanib does not inhibit or induce CYP3A4, this finding points to a potential for altered tivozanib exposure when co-administered. researchgate.netcancer-druginteractions.org However, other sources suggest that based on metabolism and clearance, a clinically significant pharmacokinetic interaction is unlikely. cancer-druginteractions.org Further in vitro studies have shown that tivozanib is not an inhibitor of various cytochrome P450 enzymes or UGT metabolic activities, and it is neither a substrate nor an inhibitor of several key drug transporter proteins, which generally suggests a low potential for many common drug-drug interactions. europa.eu

Advanced Research Methodologies in Tivozanib Hydrochloride Studies

Bioanalytical Method Development for Compound Quantification

Accurate quantification of tivozanib (B1683842) hydrochloride in biological matrices is fundamental to understanding its pharmacokinetics. To this end, researchers have developed and validated several bioanalytical methods, with High-Performance Liquid Chromatography (HPLC) being a cornerstone technique.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): A highly sensitive and selective HPLC-FLD method has been developed for the quantification of tivozanib in rat plasma. nih.gov This method, validated according to FDA guidelines, allows for the detection of tivozanib at concentrations as low as 50 ng/mL using a small plasma volume of 100 µL. nih.govebi.ac.ukresearchgate.net The efficiency of this method is highlighted by its short 4-minute runtime. nih.govebi.ac.ukresearchgate.net

High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA): For in vitro studies, such as monitoring drug metabolism in liver microsomes, HPLC-PDA methods have been successfully employed. nih.govresearchgate.net This technique was used to assess the depletion of tivozanib in rat liver microsomes and to investigate potential drug-drug interactions. nih.govebi.ac.ukresearchgate.net A specific RP-HPLC method utilizing a PDA detector was developed for the quantitative determination of tivozanib in bulk and pharmaceutical dosage forms, with a detection wavelength of 216 nm. researchgate.netinnovareacademics.in

Below is a table summarizing the key parameters of these HPLC methods:

ParameterHPLC-FLD for Rat PlasmaHPLC-PDA for Rat Liver MicrosomesRP-HPLC-PDA for Bulk/Dosage Form
Column Gemini-NX C18 (50 × 2.1 mm, 3 µm)Not specified in abstractsX-bridge phenyl (150x4.6 mm, 3.5 micron)
Mobile Phase Acetonitrile and ammonium (B1175870) acetate (B1210297) buffer (pH 4.7, 10 mM) (40:60, v/v)Not specified in abstractsAcetonitrile and 0.1 percent formic acid (50:50)
Flow Rate 0.4 mL/minNot specified in abstracts1 ml/min
Detection Fluorescence DetectionPhotodiode Array DetectionPDA Detector at 216 nm
Lower Limit of Quantification (LLOQ) 50 ng/mL1 μM (454.9 ng/mL)0.055 µg/ml
Runtime 4 minutesNot specified in abstracts~4.07 minutes

High-Throughput Screening Approaches for Target Identification

High-throughput screening (HTS) is a critical methodology in drug discovery for identifying and characterizing new therapeutic agents. In the context of tivozanib, HTS assays, likely in both target-based and cell-based formats, would have been instrumental in its initial identification as a potent inhibitor of VEGF receptors. nih.govaccscience.com While specific details of the HTS campaigns for tivozanib are not extensively published in the provided results, the general approach involves screening large libraries of chemical compounds against specific molecular targets or for their effects on cellular phenotypes. accscience.com The selectivity of tivozanib for VEGFR-1, -2, and -3 over other kinases like c-kit and PDGFRβ suggests that a combination of primary and secondary screening assays was employed to determine its specific inhibitory profile. harvard.eduresearchgate.netoncologynewscentral.comoup.comclinicaltrials.govtandfonline.comdrugbank.com

Quantitative Systems Pharmacology Modeling

Quantitative Systems Pharmacology (QSP) modeling represents a sophisticated approach to understanding the complex interactions between a drug and biological systems. For tivozanib, a physiologically-based pharmacokinetic (PBPK) and minimal QSP (mQSP) model was developed to support the clinical development of an eye drop formulation, KHK4951. researchgate.netresearchgate.net This model integrated whole-body PBPK data from animals and humans with a mechanistic model of the drug's effect on the VEGF pathway. The mQSP component linked the inhibition of VEGF-VEGFR binding by tivozanib to changes in clinical endpoints like central subfield thickness and best-corrected visual acuity. researchgate.net This powerful modeling approach allows for the simulation of drug disposition and efficacy, aiding in the optimization of dosing regimens and predicting clinical outcomes. researchgate.netnih.gov

Bioinformatics and Computational Biology for Biomarker Discovery

The fields of bioinformatics and computational biology are essential for identifying biomarkers that can predict patient response to therapies like tivozanib. In a study on metastatic colorectal cancer, low serum levels of neuropilin-1 (NRP-1) were identified as a potential biomarker associated with improved progression-free survival in patients treated with tivozanib. researchgate.net This discovery likely involved the analysis of clinical trial data, correlating molecular data from patient samples with clinical outcomes. Furthermore, computational tools such as structure-activity relationship (SAR) software (e.g., Derek) have been used to assess the potential toxicity of impurities in the tivozanib drug substance. fda.gov These computational approaches are invaluable for both efficacy and safety assessments in drug development.

Advanced Imaging Techniques for Angiogenesis Assessment

As an anti-angiogenic agent, the effects of tivozanib on tumor vasculature are a key area of investigation. Advanced imaging techniques have been employed in clinical studies to non-invasively assess these effects. In a phase II study of tivozanib in patients with recurrent glioblastoma, a battery of advanced MRI techniques was used. harvard.edunih.gov These included:

Dynamic Contrast-Enhanced MRI (DCE-MRI): To measure vascular permeability. nih.gov

Dynamic Susceptibility Contrast MRI (DSC-MRI): To assess blood flow. nih.gov

Vessel Architecture Imaging: To evaluate structural changes in the vasculature. nih.gov

These imaging studies revealed that tivozanib treatment led to a significant decrease in tumor vascular permeability and blood flow, providing in vivo evidence of its anti-angiogenic activity. harvard.edunih.gov

Development of Engineered Tumor Models for Drug Response Prediction

Preclinical models that accurately predict clinical response are crucial for drug development. Tivozanib has been evaluated in various tumor models, including traditional tumor xenografts in mice and rats, where it demonstrated inhibition of angiogenesis, vascular permeability, and tumor growth. researchgate.netoup.com More advanced models, such as genetically engineered murine tumor models bearing specific human oncogenes, have also been utilized to study its efficacy. clinicaltrials.gov These sophisticated models provide a more clinically relevant context to evaluate the antitumor activity of tivozanib and to understand the molecular determinants of response.

Structure-Activity Relationship Studies and Medicinal Chemistry Optimization

The development of tivozanib as a potent and selective inhibitor is a testament to the power of structure-activity relationship (SAR) studies and medicinal chemistry optimization. Although the specific details of the SAR studies that led to the discovery of tivozanib are proprietary, the high potency of tivozanib against VEGFRs (with IC50 values in the sub-nanomolar range) and its selectivity over other kinases indicate a rigorous optimization process. harvard.educlinicaltrials.govtandfonline.com This process involves synthesizing and testing a series of chemical analogs to identify the structural features that confer optimal potency and selectivity. Furthermore, deuteration of tivozanib has been explored as a strategy to potentially improve its pharmacokinetic properties, demonstrating ongoing medicinal chemistry efforts to enhance the compound's therapeutic profile. researchgate.net

Future Directions and Emerging Research Avenues for Tivozanib Hydrochloride

Exploration of Novel Molecular Targets

While tivozanib (B1683842) hydrochloride is a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3, ongoing research seeks to uncover additional molecular targets that could broaden its therapeutic applications. dovepress.comnih.govnih.gov Tivozanib also demonstrates inhibitory activity against c-Kit and platelet-derived growth factor receptor (PDGFR) at higher concentrations. clinicaltrials.govdrugbank.com The exploration of its effects on other receptor tyrosine kinases is an active area of investigation. tandfonline.combenthamdirect.com Preclinical studies have suggested that tivozanib's impact on tumor growth may extend beyond its well-documented anti-angiogenic properties. nih.govresearchgate.net

Further research is focused on elucidating the downstream signaling pathways affected by tivozanib. Understanding these pathways more comprehensively could reveal novel targets and provide a rationale for combination therapies. The potential for tivozanib to modulate the tumor microenvironment beyond angiogenesis is another promising avenue of exploration.

Investigation in Alternative Preclinical Disease Models

The anti-tumor activity of tivozanib hydrochloride has been demonstrated in several human tumor xenograft models, including those for renal cell carcinoma (RCC), lung, breast, colon, ovarian, pancreas, and prostate cancer. tandfonline.comnih.gov Preclinical studies in athymic rats showed that oral administration of tivozanib decreased microvessel density within tumor xenografts and reduced VEGFR-2 phosphorylation levels in the tumor endothelium. tandfonline.comnih.gov In a colon cancer model, tivozanib inhibited tumor progression in the peritoneal cavity, reduced tumor angiogenesis, ascites formation, and tumor spread, leading to prolonged survival. tandfonline.comnih.gov

Future preclinical research will likely involve more complex and representative models of human cancer. This includes the use of patient-derived xenografts (PDXs), which better recapitulate the heterogeneity and biology of individual patient tumors. Additionally, genetically engineered mouse models (GEMMs) that spontaneously develop tumors in an immunocompetent setting can provide valuable insights into the interplay between tivozanib, the tumor, and the host immune system. Investigating tivozanib in models of rare cancers or specific molecular subtypes of common cancers could also uncover new therapeutic opportunities.

Development of Predictive and Prognostic Biomarkers

Identifying biomarkers to predict response to this compound is a critical area of ongoing research. Hypertension has been identified as a potential pharmacodynamic marker for tivozanib efficacy. dovepress.com In clinical trials, blood markers such as VEGF A-D, HGF, and PlGF levels, as well as protein expression and metabolite patterns, are being explored as potential biomarkers. dovepress.com

A 42-gene resistance signature, potentially indicating a myeloid resistance mechanism, was found to correlate with tivozanib resistance in a retrospective analysis of a Phase II trial. dovepress.com Furthermore, machine-learning models are being developed using short-term outcomes data to help elucidate mechanisms of response and resistance, with the goal of incorporating these models into clinical trial forecasting algorithms. cancernetwork.com An exploratory subgroup analysis of the TIVO-1 trial showed a significant improvement in median progression-free survival with tivozanib in patients with favorable and intermediate prognostic scores according to the International Metastatic RCC Database Consortium (IMDC). nih.gov

Future efforts will focus on validating these and other potential biomarkers in larger, prospective studies. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, holds promise for identifying more robust predictive and prognostic signatures. The development of non-invasive biomarkers, such as those detectable in liquid biopsies, is also a key area of interest for monitoring treatment response and detecting resistance early.

Research into Overcoming Resistance Mechanisms

Despite the efficacy of this compound, the development of resistance is a common clinical challenge. nih.gov Two primary models of resistance to VEGF inhibitors are adaptive and intrinsic. nih.gov Adaptive resistance involves the tumor evading the effects of the inhibitor through escape mechanisms. nih.gov Preclinical models suggest that HIF1-alpha and HIF2-alpha are major mediators of this process, and increased IL-8 levels have been associated with escape from anti-angiogenic agents. nih.gov Other potential mechanisms of adaptive resistance include increased placental growth factor levels and activation of the angiopoietin pathway and PDGFR. nih.gov

A significant area of research is the role of ATP-binding cassette (ABC) transporters in mediating multidrug resistance. Studies have shown that tivozanib can reverse multidrug resistance mediated by ABCB1 (P-glycoprotein) and ABCG2 (BCRP). nih.gov Tivozanib was found to increase the intracellular accumulation of chemotherapy drugs by inhibiting the efflux activity of these transporters. nih.gov At higher concentrations, it also inhibited the ATPase activity of both ABCB1 and ABCG2. nih.gov

Future research will aim to further elucidate the molecular mechanisms of both intrinsic and acquired resistance to tivozanib. This includes investigating the role of genetic and epigenetic alterations, as well as changes in the tumor microenvironment. Understanding these mechanisms will be crucial for developing strategies to overcome or delay the onset of resistance, such as through the use of combination therapies that target resistance pathways.

Integration with Immunotherapy in Preclinical Studies

The combination of this compound with immunotherapy is a promising area of research, driven by the understanding that VEGF inhibitors can modulate the tumor immune microenvironment. nih.gov VEGF-targeted agents may participate in the modulation of antitumor immunity. nih.gov Preclinical studies are exploring the synergistic potential of combining tivozanib with immune checkpoint inhibitors. The rationale is that by normalizing the tumor vasculature, tivozanib may enhance the infiltration and function of anti-tumor immune cells, thereby increasing the efficacy of immunotherapy.

A phase Ib/II study (TiNivo) combining tivozanib with the anti-PD-1 immune checkpoint inhibitor nivolumab (B1139203) has been completed, with results anticipated. nih.gov Future preclinical investigations will likely focus on optimizing the dosing and scheduling of tivozanib and immunotherapy combinations to maximize synergy and minimize toxicity. These studies will also aim to identify biomarkers that can predict which patients are most likely to benefit from this combination approach.

Refinement of Preclinical Combination Strategies

Beyond immunotherapy, researchers are exploring the combination of this compound with other targeted agents and cytotoxic chemotherapy in preclinical models. nih.gov The goal is to identify combinations that offer synergistic antitumor efficacy and potentially prevent or overcome treatment resistance. benthamdirect.com

One area of focus is the combination of tivozanib with mTOR inhibitors. nih.gov Blocking both the VEGF and mTOR signaling pathways simultaneously has the potential for enhanced antitumor effects. benthamdirect.com A phase Ib study has explored the combination of tivozanib with temsirolimus (B1684623), an mTOR inhibitor, and found the combination could be safely administered to patients with metastatic RCC. nih.gov

Additionally, preclinical studies have provided a rationale for combining tivozanib with chemotherapy regimens like mFOLFOX6. clinicaltrials.gov Future preclinical research will continue to investigate novel combination strategies, guided by an increasing understanding of the molecular pathways involved in cancer progression and resistance. These studies will be essential for identifying the most promising combinations to advance into clinical trials.

Q & A

Q. What experimental methodologies are recommended for assessing Tivozanib hydrochloride’s selectivity and potency against VEGFR isoforms?

  • Methodological Answer : Tivozanib’s selectivity is quantified via kinase inhibition assays using recombinant VEGFR-1, -2, and -3 isoforms. Standard protocols involve:
  • IC50 determination : Pre-incubate Tivozanib with kinase domains, then measure ATP-dependent phosphorylation using fluorescence-based assays .
  • Data validation : Compare results with known inhibitors (e.g., Sorafenib) to confirm specificity.
  • Table : Reported IC50 values for this compound hydrate:
VEGFR IsoformIC50 (nM)
VEGFR-10.21
VEGFR-20.16
VEGFR-30.24
Source: Kinase inhibition profiling data .

Q. How should pharmacokinetic (PK) parameters be optimized in preclinical studies of this compound?

  • Methodological Answer :
  • Dosing regimen : Use a 21-days-on/7-days-off schedule (28-day cycle) to mimic clinical protocols and avoid toxicity saturation .
  • Bioavailability testing : Administer orally in xenograft models, collect plasma/tumor tissues at intervals (e.g., 1, 4, 8, 24 hours post-dose), and quantify via LC-MS/MS .
  • Key metrics : Calculate AUC, C~max~, and half-life to correlate exposure with anti-angiogenic effects .

Q. What are the standard in vitro assays for evaluating Tivozanib’s anti-angiogenic effects?

  • Methodological Answer :
  • Endothelial tube formation assay : Seed human umbilical vein endothelial cells (HUVECs) on Matrigel, treat with Tivozanib (1–100 nM), and quantify tube length/nodes after 6–24 hours .
  • Transwell migration assay : Assess inhibition of VEGF-induced HUVEC migration across a porous membrane .
  • Data interpretation : Normalize results to VEGF-only controls and include Sorafenib as a comparator .

Advanced Research Questions

Q. How can contradictions in progression-free survival (PFS) data between Tivozanib and other VEGFR inhibitors (e.g., Sorafenib) be analyzed?

  • Methodological Answer :
  • Subgroup stratification : Analyze PFS in predefined subgroups (e.g., prior therapy lines, tumor burden) using Cox proportional hazards models. For example, TIVO-3 reported a PFS of 5.6 months (Tivozanib) vs. 3.9 months (Sorafenib) but noted heterogeneity in prior VEGF inhibitor exposure .
  • Crossover adjustment : Apply rank-preserving structural failure time models to account for placebo-to-drug crossover in historical trials (e.g., Sorafenib’s TARGET trial) .

Q. What statistical frameworks are optimal for designing phase III trials comparing Tivozanib to newer immunotherapies (e.g., checkpoint inhibitors)?

  • Methodological Answer :
  • Adaptive design : Use a Bayesian response-adaptive randomization to allocate patients based on interim efficacy/safety data .
  • Co-primary endpoints : Combine PFS with patient-reported outcomes (PROs) like FACT-RCC to capture clinical and quality-of-life benefits .
  • Sample size calculation : Assume a hazard ratio of 0.65 (α=0.05, power=90%) with 20% attrition rate, as in TIVO-3 (N=350) .

Q. How can researchers address acquired resistance to Tivozanib in metastatic RCC models?

  • Methodological Answer :
  • Longitudinal biopsies : Perform NGS on pre-/post-treatment tumor samples to identify mutations in VEGFR2/3 or activation of bypass pathways (e.g., FGFR, MET) .
  • In vitro resistance induction : Expose RCC cell lines (e.g., 786-O) to escalating Tivozanib doses over 6 months; profile surviving clones via RNA-seq .
  • Combination testing : Co-administer with FGFR inhibitors (e.g., Erdafitinib) to assess synergy .

Q. What protocols ensure rigor in quantifying Tivozanib’s impact on tumor vascular permeability?

  • Methodological Answer :
  • Dynamic contrast-enhanced MRI (DCE-MRI) : Use gadolinium-based tracers to measure K~trans~ (vascular permeability) in orthotopic RCC models pre-/post-treatment .
  • Histological validation : Stain tumor sections for CD31 (endothelial marker) and FITC-dextran extravasation to correlate imaging findings .

Methodological Best Practices

  • Data Reproducibility : Follow CONSORT guidelines for clinical trial reporting and deposit raw data in repositories like ClinicalTrials.gov .
  • Safety Profiling : Monitor hypertension (≥Grade 3 in 20% of patients in TIVO-3) via ambulatory blood pressure tracking .
  • Compound Handling : Store this compound at 4°C in desiccated conditions; confirm stability via HPLC every 6 months .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.